4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that features a tert-butyl group, a diphenylmethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The tert-butyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(pyridin-3-ylmethyl) benzenesulfonamide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide is unique due to the presence of both the tert-butyl and diphenylmethyl groups, which confer distinct steric and electronic properties. These features make the compound particularly useful in applications requiring specific reactivity and binding characteristics.
Biological Activity
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring both a tert-butyl and a diphenylmethyl group, contributes to its distinct steric and electronic properties, which may influence its interactions with biological targets.
- IUPAC Name : N-benzhydryl-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.5 g/mol
- CAS Number : 2097868-77-2
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various biochemical pathways, particularly in the context of neurotransmitter release and enzyme activity.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
- In vitro studies have shown that derivatives of similar compounds exhibit varying degrees of inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
-
Cytotoxicity Studies :
- Initial cytotoxicity assessments indicate that this compound may have selective toxicity against certain cancer cell lines. For instance, compounds with similar structural features have demonstrated moderate cytotoxic effects against breast cancer cells (MCF-7) and other tumor models.
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of the compound to various protein targets. These studies suggest that the compound can form significant interactions through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | AChE/BChE |
4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | 19.2 | AChE |
N-(3-Bromophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | ~100000 | AChE/BChE |
Case Studies
-
Neuroprotective Effects :
- A study investigating the neuroprotective properties of pyrrolidine derivatives found that specific modifications to the structure significantly enhanced their ability to inhibit AChE, which could lead to improved cognitive function in Alzheimer's disease models.
-
Anticancer Activity :
- Research on related compounds has shown promising results in inhibiting tumor growth in vitro. For example, certain derivatives exhibited IC50 values below 20 µM against MCF-7 cells, indicating potential for further development as anticancer agents.
Properties
IUPAC Name |
N-benzhydryl-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)17-14-23-20(25)18(17)21(26)24-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-19H,14H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMMLZMZMXFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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